![molecular formula C18H23N3OS B4955653 N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPTP belongs to the class of thioamide compounds and has been studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer development. N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has also been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and oxidative stress in animal models of disease. N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide in scientific research is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for anticancer drug development. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. In addition, further studies are needed to determine the safety and efficacy of N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide in humans.
将来の方向性
There are several future directions for research on N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Further studies are also needed to determine the safety and efficacy of N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide in humans, as well as its optimal dosage and administration.
合成法
N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide can be synthesized through a multistep process involving the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with diethyl 2-bromo-2-methylpropanedioate, followed by the addition of diisopropylethylamine and trifluoroacetic acid. The final product is obtained through recrystallization and purification.
科学的研究の応用
N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has been studied for its potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide has also been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
N,N-diethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-21(6-2)18(22)13(3)23-17-12-16(19-14(4)20-17)15-10-8-7-9-11-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTYZVJSYHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

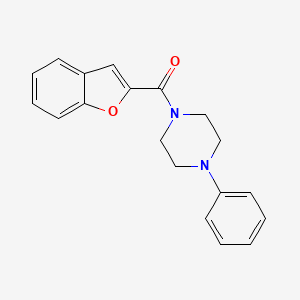
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
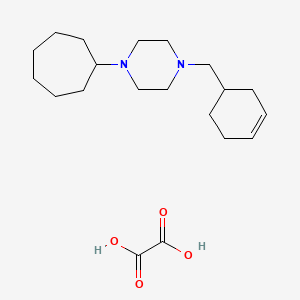
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
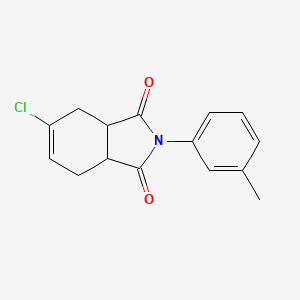
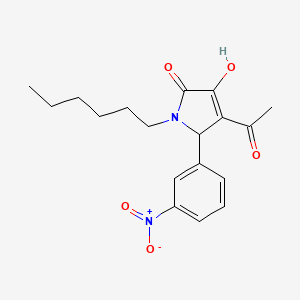
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)

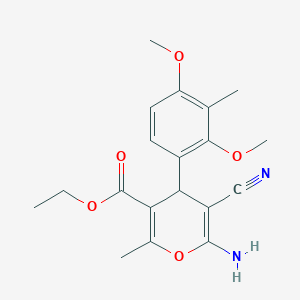
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)